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Compound of Interest

Compound Name: Ethyl 2-aminophenylacetate

Cat. No.: B1275423

Spectroscopic Profile of Ethyl 2-
Aminophenylacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-
aminophenylacetate, a key chemical intermediate in various synthetic pathways. The
document presents available Nuclear Magnetic Resonance (NMR) and Infrared (IR)
spectroscopy data in a structured format, details the experimental protocols for data
acquisition, and includes a visual representation of the general spectroscopic analysis
workflow.

Spectroscopic Data

The following tables summarize the available H NMR spectroscopic data for Ethyl 2-
aminophenylacetate. At the time of this report, comprehensive, experimentally verified 13C
NMR and IR spectral data from publicly accessible databases were not available. Therefore,
predicted values based on the chemical structure and typical values for the functional groups
present are provided for 13C NMR and IR spectroscopy to guide researchers.

'H NMR (Proton NMR) Data

The proton NMR spectrum provides information about the chemical environment of the
hydrogen atoms in the molecule.
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Table 1: *H NMR Spectroscopic Data for Ethyl 2-aminophenylacetate

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
7.05-7.15 m 2H Aromatic protons
6.68-6.80 m 2H Aromatic protons
4.13 q 2H -O-CH2-CHs
4.05 brs 2H -NH:2
3.55 S 2H -CHz-Ar
1.25 t 3H -O-CH2-CHs

Solvent: CDCl3

3C NMR (Carbon-13 NMR) Data (Predicted)

The 13C NMR spectrum reveals the different carbon environments within the molecule. The
following are predicted chemical shifts.

Table 2: Predicted 13C NMR Spectroscopic Data for Ethyl 2-aminophenylacetate
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Chemical Shift (8) ppm Assignment
~172 C=0 (Ester carbonyl)
~145 C-NHz (Aromatic)
~130 Aromatic CH
~128 Aromatic CH
~124 C-CH2z (Aromatic)
~118 Aromatic CH
~116 Aromatic CH

~61 -O-CH2-CHs

~40 -CH2-Ar

~14 -O-CH2-CHs

IR (Infrared) Spectroscopy Data (Predicted)

Infrared spectroscopy is used to identify the functional groups present in a molecule based on
their vibrational frequencies.

Table 3: Predicted IR Absorption Bands for Ethyl 2-aminophenylacetate
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Wavenumber (cm~?) Functional Group Vibrational Mode

Symmetric & Asymmetric

3450-3250 N-H Stretching
3050-3000 C-H (Aromatic) Stretching
2980-2850 C-H (Aliphatic) Stretching
~1735 C=0 (Ester) Stretching
~1620 N-H Scissoring
1600-1450 C=C (Aromatic) Stretching
~1200 C-O (Ester) Stretching
~1160 C-N Stretching

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

o Approximately 5-10 mg of Ethyl 2-aminophenylacetate is accurately weighed and
dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs).

e The solution is transferred to a clean, dry 5 mm NMR tube.

2. 'H NMR Acquisition:

e The spectrum is acquired on a 300 MHz or higher field NMR spectrometer.
o A standard pulse sequence for proton NMR is used.

o The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12
ppm).
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A sufficient number of scans (e.g., 16 or 32) are co-added to ensure an adequate signal-to-
noise ratio.

The data is Fourier transformed, phase-corrected, and baseline-corrected.

Chemical shifts are referenced to the residual solvent peak (e.g., CDClIs at 7.26 ppm).

. 3C NMR Acaquisition:

The spectrum is acquired on the same NMR spectrometer.

A proton-decoupled pulse sequence is used to simplify the spectrum.

The spectral width is set to encompass the full range of carbon chemical shifts (typically O-
200 ppm).

A larger number of scans (e.g., 1024 or more) is required due to the lower natural
abundance of the 13C isotope.

A relaxation delay is included to ensure accurate integration of signals, if quantitative
analysis is needed.

Data processing is similar to that for tH NMR, with chemical shifts referenced to the solvent
peak (e.g., CDClsz at 77.16 ppm).

Infrared (IR) Spectroscopy

1

N

. Sample Preparation (Neat Liquid):

A drop of neat Ethyl 2-aminophenylacetate is placed between two potassium bromide
(KBr) or sodium chloride (NacCl) salt plates to form a thin liquid film.

. Data Acquisition (FT-IR):

The analysis is performed using a Fourier-Transform Infrared (FT-IR) spectrometer.

A background spectrum of the clean salt plates is recorded first.

The sample is then placed in the spectrometer's sample compartment.
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e The spectrum is typically recorded over the range of 4000-400 cm~1.
e Multiple scans are averaged to improve the signal-to-noise ratio.
o The final spectrum is presented as transmittance or absorbance versus wavenumber (cm™1).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like Ethyl 2-aminophenylacetate.
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Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of a chemical compound.

» To cite this document: BenchChem. [Spectroscopic data of "Ethyl 2-aminophenylacetate” (1H
NMR, 13C NMR, IR)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1275423#spectroscopic-data-of-ethyl-2-
aminophenylacetate-1h-nmr-13c-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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